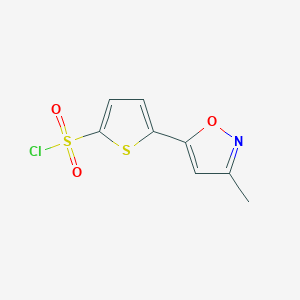

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride

CAS No.: 1282218-14-7

Cat. No.: VC2837970

Molecular Formula: C8H6ClNO3S2

Molecular Weight: 263.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1282218-14-7 |

|---|---|

| Molecular Formula | C8H6ClNO3S2 |

| Molecular Weight | 263.7 g/mol |

| IUPAC Name | 5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H6ClNO3S2/c1-5-4-6(13-10-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3 |

| Standard InChI Key | KYTGBJPEUYAGNH-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1)C2=CC=C(S2)S(=O)(=O)Cl |

| Canonical SMILES | CC1=NOC(=C1)C2=CC=C(S2)S(=O)(=O)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride contains two heterocyclic rings: a thiophene ring and an isoxazole moiety. The thiophene ring contains a sulfonyl chloride group at the 2-position, while the isoxazole ring has a methyl substituent at the 3-position . The structure demonstrates the compound's potential for diverse chemical reactivity, particularly through the electrophilic sulfonyl chloride group.

Chemical Identifiers and Properties

The compound can be identified through several standard chemical identifiers, as presented in Table 1:

The compound possesses specific physical and chemical properties that influence its behavior in various chemical environments. While some properties remain undetermined experimentally, computational predictions and structural analyses provide valuable insights into its characteristics.

Chemical Reactions and Mechanisms

Reactivity Profile

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride participates in several types of chemical reactions, with the sulfonyl chloride group serving as the primary reactive center. The compound predominantly undergoes nucleophilic substitution reactions, where nucleophiles attack the electrophilic sulfur atom within the sulfonyl chloride group.

Nucleophilic Substitution Mechanisms

The mechanism of nucleophilic substitution at the sulfonyl chloride group typically involves:

-

Nucleophilic attack on the electrophilic sulfur atom

-

Formation of a tetrahedral intermediate

-

Displacement of the chloride ion

-

Formation of new bonds with nucleophiles

This reactivity pattern makes the compound valuable in the synthesis of sulfonamides and other sulfur-containing functional groups.

Applications in Sulfonamide Synthesis

A significant application of this compound is in the synthesis of sulfonamides. For example, the reaction with appropriate amines or amino derivatives can lead to the formation of sulfonamides with potential biological activities . One specific example involves the reaction with 5-amino-4-bromo-3-methylisoxazole to form N-(4-bromo-3-methyl-5-isoxazolyl)thiophene-2-sulfonamide, although this example uses the related compound thiophene-2-sulfonyl chloride rather than the titled compound itself .

Applications in Research and Development

Synthetic Utility

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules with potential applications in pharmaceuticals and materials science. The compound's reactivity profile, especially the sulfonyl chloride group, allows for its incorporation into larger molecular structures through various transformations.

Physical and Chemical Data

Physical Properties

The compound's physical properties influence its behavior in various chemical environments and applications. Table 2 summarizes the available physical property data:

Computational Properties

Computational analyses provide additional insights into the compound's properties. Table 3 presents some computed properties:

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 2.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 96.8 Ų | |

| Heavy Atom Count | 15 | |

| Complexity | 329 |

Related Compounds and Structural Analogues

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride belongs to a family of structurally related compounds with similar functional groups and potential applications. Understanding these relationships provides context for the compound's chemical behavior and applications.

Structural Analogues

Several structural analogues have been reported, including:

-

2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride (CAS: 1283341-02-5)

-

5-(3,4-Dimethyl-5-isoxazolyl)-2-thiophenesulfonyl chloride (CAS: 1279219-52-1)

-

5-(5-isoxazolyl)-2-thiophenesulfonyl chloride (CAS: 551930-53-1)

These compounds share similar structural features but differ in substitution patterns, which can influence their reactivity and applications in organic synthesis .

Comparative Properties

The presence of additional substituents, such as methyl groups at different positions, can significantly alter the electronic properties and steric environment of these compounds, affecting their reactivity and potential applications in synthetic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume